molecular formula C10H9N3O B7734158 3-methyl-6-phenyl-2H-1,2,4-triazin-5-one

3-methyl-6-phenyl-2H-1,2,4-triazin-5-one

Cat. No.: B7734158
M. Wt: 187.20 g/mol
InChI Key: OUSYWCQYMPDAEO-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one is a heterocyclic organic compound belonging to the triazine family. Triazines are characterized by a ring structure containing three nitrogen atoms and three carbon atoms. This particular compound has a methyl group at the 3-position and a phenyl group at the 6-position on the triazine ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the triazine ring into different reduced forms.

  • Substitution: Substitution reactions at the methyl or phenyl groups can lead to a variety of substituted triazines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduced triazines and other reduced derivatives.

  • Substitution: A wide range of substituted triazines with different functional groups.

Scientific Research Applications

3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-6-phenyl-2H-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:

  • 2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents on the triazine ring, leading to varied properties and applications.

Uniqueness: 3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl and phenyl groups contribute to its distinct properties compared to other triazines.

Properties

IUPAC Name

3-methyl-6-phenyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYWCQYMPDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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